The synthesis of 8-(Benzyloxy)-2-methoxyquinoline typically involves several key steps:
The molecular structure of 8-(Benzyloxy)-2-methoxyquinoline can be described as follows:
8-(Benzyloxy)-2-methoxyquinoline participates in various chemical reactions:
The mechanism of action for 8-(Benzyloxy)-2-methoxyquinoline involves its interaction with biological targets, particularly in pharmacological contexts:
The physical and chemical properties of 8-(Benzyloxy)-2-methoxyquinoline include:
The structural archetype of 8-(benzyloxy)-2-methoxyquinoline (CAS: 642477-85-8, C₁₇H₁₅NO₂, MW: 265.31 g/mol) emerged in the early 21st century as medicinal chemists sought to exploit quinoline’s privileged scaffold for antimicrobial applications [1] [7]. Initial interest centered on 8-hydroxyquinoline derivatives, recognized since the 1930s for broad bioactivity, but limited by poor bioavailability and metabolic instability. The strategic benzyloxy substitution at C8—introduced to mitigate rapid phase II glucuronidation—marked a pivotal advancement. By 2014, derivatives incorporating this motif demonstrated in vitro activity against Aspergillus niger (MIC: 3.125 μg/mL), rivaling established antifungals like terbinafine [5]. Concurrently, research on N-(4-(benzyloxy)benzyl)-4-aminoquinolines revealed potent antimycobacterial effects (MIC: 2.7–5.8 μM vs. M. tuberculosis H37Rv), positioning 8-benzyloxyquinolines as versatile scaffolds for infectious disease drug discovery [4] [6]. The 2017 synthesis of 8-benzyloxy-7-fluoro-2-methoxyquinoline further underscored this versatility, enabling exploration of halogenation’s role in target engagement [10].
Table 1: Key Milestones in the Development of 8-(Benzyloxy)quinoline Derivatives
Year | Development | Significance |
---|---|---|
2006 | Early 8-benzyloxyquinoline antimicrobial screening | Identified antifungal potential against A. niger [5] |
2014 | Antimycobacterial N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Achieved MIC values comparable to isoniazid [4] |
2017 | Halogenated derivatives (e.g., 7-fluoro-2-methoxy-8-benzyloxyquinoline) | Enhanced bioactivity spectrum via halogen bonding [10] |
2022 | ADME profiling of antitubercular quinoline-benzyloxy hybrids | Confirmed metabolic stability and selectivity (HepG2/Vero cells) [4] |
The pharmacological profile of 8-(benzyloxy)-2-methoxyquinoline stems from synergistic electronic and steric contributions of its substituents:
Table 2: Impact of Substituent Modifications on Physicochemical and Biological Properties
Position | Modification | Δ cLogP | Effect on Activity | Primary Mechanism |
---|---|---|---|---|
C8 | Benzyloxy → H | -1.8 | Loss of antifungal/antimycobacterial activity | Reduced lipophilicity/target affinity |
C8-Benzyl | Para-F | +0.14 | 2-fold ↓ MIC against M. tuberculosis [4] | Enhanced halogen bonding |
C2 | Methoxy → Ethoxy | +0.5 | 3-fold ↑ MIC against S. aureus [5] | Steric hindrance |
C7 | H → F | +0.1 | Improved antiviral activity (DENV2 IC₅₀: 0.49 μM) [6] [10] | Electronic effects on quinoline ring reactivity |
8-(Benzyloxy)-2-methoxyquinoline epitomizes the "polypharmacology by design" paradigm, wherein single molecules modulate disparate targets via strategic substituent engineering. Its quinoline core inherently chelates metal ions (e.g., Fe³⁺, Cu²⁺), disrupting metalloenzymes in pathogens and cancer cells [6]. Simultaneously, the benzyloxy moiety enables hydrophobic engagement with kinase ATP pockets, as demonstrated by 8-benzyloxyquinoline inhibitors of Staphylococcus aureus FtsZ (bacterial cell division protein) and viral envelope glycoproteins [5] [6]. This multitarget capacity is amplified through rational derivatization:
Computational polypharmacology models (e.g., elastic net regularization) predict that 8-benzyloxy-2-methoxyquinoline’s moderate promiscuity arises from balanced lipophilicity (cLogP: 3.5–4.5) and polar surface area (~38 Ų), enabling selective multi-kinase inhibition without excessive off-target binding [9]. Structure-activity relationship (SAR) studies further indicate that electron-withdrawing groups on the benzyl ring enhance activity against metallo-dependent targets (e.g., HIV integrase, histone deacetylases), while electron-donating groups favor nucleic acid intercalation.
Table 3: Polypharmacology Profile of Key Derivatives via Substituent Engineering
Functional Group | Biological Targets Engaged | Therapeutic Implications |
---|---|---|
5,7-Dichloro | Viral glycoproteins, HIV integrase | Broad-spectrum antiviral [6] |
Para-trifluoromethyl | Kinases (FtsZ, MAPKs), β-ketoacyl-ACP synthase | Anticancer/antimicrobial [4] |
2-Methoxy-6-methyl | DNA gyrase, topoisomerase IV | Antitubercular synergy [4] [8] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9